molecular formula C10H22N2 B1453625 Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine CAS No. 1304279-24-0

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine

Cat. No. B1453625
M. Wt: 170.3 g/mol
InChI Key: USSGTTVSNUDRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is a chemical compound with the molecular formula C12H24N2O2 . It is also known by other names such as N-isopropyl-N-((1-methylpiperidin-3-yl)methyl)glycine and Glycine, N-(1-methylethyl)-N-[(1-methyl-3-piperidinyl)methyl]- .


Molecular Structure Analysis

The molecular structure of Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine consists of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 228.33 .

Scientific Research Applications

Chemical Inhibition and Biological Interactions

Chemical inhibitors, particularly those affecting cytochrome P450 (CYP) enzymes in human liver microsomes, are essential for understanding drug metabolism and potential drug-drug interactions. Selective inhibitors help decipher the specific involvement of CYP isoforms in metabolizing diverse drugs. Research findings emphasize the importance of potent and selective chemical inhibitors in identifying the contributions of various CYP isoforms to drug metabolism, which could have implications for compounds structurally related to Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine (Khojasteh et al., 2011).

Environmental and Health Impact of Chemical Compounds

Research on the degradation products of chemical warfare agents, including nitrogen mustards and Lewisite, sheds light on the environmental fate and toxicity of these compounds. This knowledge is critical for assessing the health risks associated with exposure to degradation products of such hazardous substances, which can offer insights into the environmental behavior of similar nitrogen-containing compounds (Munro et al., 1999).

Food Safety and Carcinogenic Compounds

The occurrence and biotransformation of carcinogenic N-nitroso compounds, derived from amines and amides in foods, highlight the significance of naturally occurring amines as precursors of carcinogens. Research in this area is directed toward understanding the role of dietary components in the formation of endogenous carcinogens, with implications for compounds that may undergo similar transformations (Lin, 1986).

Catalysis and Chemical Synthesis

Advancements in recyclable copper catalyst systems for C-N bond-forming reactions have significant implications for the synthesis of complex molecules, including pharmaceuticals and polymers. These studies provide insights into the efficient and sustainable synthesis of nitrogen-containing compounds, which may include or relate to the synthesis pathways of Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine (Kantam et al., 2013).

Bioactive Compound Applications

The exploration of bioactive compounds, such as imiquimod and its analogues, demonstrates the potential of certain amine-containing compounds to modulate the immune system. These findings contribute to the development of topical agents for treating various skin disorders and may offer a framework for investigating the biological activities of structurally similar compounds (Syed, 2001).

Safety And Hazards

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)11-7-10-5-4-6-12(3)8-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSGTTVSNUDRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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